Methyl 6-(benzylamino)pyridazine-3-carboxylate
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Overview
Description
Methyl 6-(benzylamino)pyridazine-3-carboxylate is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of Methyl 6-(benzylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with benzylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 6-(benzylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridazine derivatives with potential biological activities .
Scientific Research Applications
Methyl 6-(benzylamino)pyridazine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-(benzylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 6-(benzylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:
Pyridazine-3-carboxylic acid: Lacks the benzylamino group, resulting in different biological activities.
6-(Aminomethyl)pyridazine-3-carboxylate: Contains an aminomethyl group instead of a benzylamino group, leading to variations in its chemical reactivity and biological properties.
6-(Phenylamino)pyridazine-3-carboxylate: Has a phenylamino group, which may confer different pharmacological activities compared to the benzylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6-(benzylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)11-7-8-12(16-15-11)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIXFDHWZSSNJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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